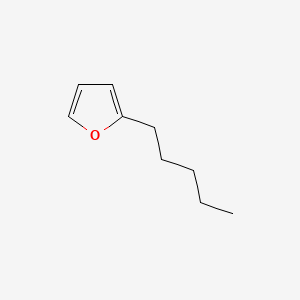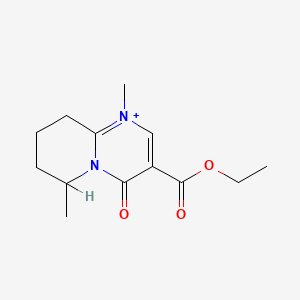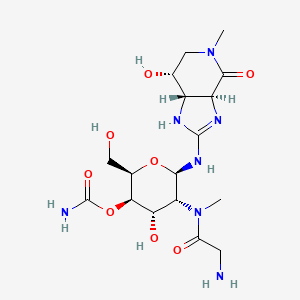
Sandramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sandramycin is a natural product isolated from the bacterium Nocardioides species. It is a cyclic decadepsipeptide known for its potent antitumor properties. This compound belongs to the family of bisintercalator natural products, which are characterized by their ability to bind to DNA and interfere with its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of sandramycin involves a multicomponent reaction sequence. One of the key steps is the Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction, which is used to obtain a linear pentadepsipeptide. Another method involves solid-phase synthesis, where on-resin ester formation and [5 + 5] peptide coupling are used to prepare a range of desymmetrized analogues .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Nocardioides species. The fermentation broth is extracted with solvents like ethyl acetate, and the compound is purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Sandramycin undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Ethyl acetate: Used for extraction.
Methanol: Used for partitioning and purification.
Carbon tetrachloride and chloroform: Used for partitioning during purification.
Major Products Formed
The major products formed from these reactions include various analogues of this compound, which are evaluated for their biological activity .
Scientific Research Applications
Sandramycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying bisintercalator natural products.
Biology: Studied for its interaction with DNA and its effects on cellular processes.
Medicine: Investigated for its potent antitumor properties and potential use as an anticancer agent.
Industry: Used in the development of new antibiotics and anticancer drugs
Mechanism of Action
Sandramycin exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation of its chromophores. This binding interferes with DNA replication and transcription, leading to cytotoxic effects on cancer cells. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage and repair .
Comparison with Similar Compounds
Similar Compounds
Luzopeptins A, B, C, and D: These are cyclic depsipeptides related to sandramycin and share similar DNA-binding properties.
Echinomycin: Another bisintercalator natural product with similar DNA-binding and antitumor properties.
Uniqueness of this compound
This compound is unique due to its specific cyclic decadepsipeptide structure and the presence of two 3-hydroxyquinoline-2-carboxylic acids as chromophores. These structural features contribute to its potent cytotoxicity and make it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C60H76N12O16 |
|---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1 |
InChI Key |
WXIVYIYCEBUEHL-RTQGILJWSA-N |
SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Canonical SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Synonyms |
sandramycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)


![N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide](/img/structure/B1212464.png)



